3-(3-Fluorobenzoyl)-1H-pyrrole

Übersicht

Beschreibung

“3-Fluorobenzoyl chloride” is a compound with the formula C7H4ClFO. It has a molecular weight of 158.557 . It’s also known by other names such as m-Fluorobenzoyl chloride, 3-Fluorobenzoxyl chloride, and m-Fluorobenzoic acid chloride .

Synthesis Analysis

“3-Fluorobenzoyl chloride” has been used in the synthesis of 4-[18 F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide . It was also used as a reagent in one-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides .

Molecular Structure Analysis

The molecular structure of “3-Fluorobenzoyl chloride” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H4ClFO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H .

Physical And Chemical Properties Analysis

“3-Fluorobenzoyl chloride” is a liquid with a density of 1.304 g/mL at 25 °C . It has a boiling point of 189 °C and a melting point of -30 °C .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Reactivity

One study focused on the synthesis and characterization of a novel heterocyclic molecule derived from 3-(3-Fluorobenzoyl)-1H-pyrrole, demonstrating its potential in non-linear optics due to its first hyperpolarizability and stability analyses, suggesting applications in materials science (Murthy et al., 2017). Another research demonstrated the facile synthesis of 2-fluoro-2-pyrrolines via fluorinated azomethine ylides, indicating a new route for incorporating fluorine atoms into complex molecules, which could be beneficial for pharmaceutical applications (Novikov et al., 2003).

Material Science and Sensor Development

A study on fluorescent pH sensors constructed from heteroatom-containing luminogens highlighted the role of such compounds in developing chemosensors for detecting acidic and basic organic vapors, showcasing the importance of this compound derivatives in sensor technology (Yang et al., 2013). Moreover, the development of pyrrolidine constrained bipyridyl-dansyl click fluoroionophore as a selective Al(3+) sensor, based on internal charge transfer, further exemplifies the compound's utility in creating sensitive detection systems for metal ions (Maity & Govindaraju, 2010).

Pharmacology and Drug Development

In the pharmacological domain, the synthesis of condensed heteroaromatic compounds through palladium-catalyzed oxidative coupling offers a pathway to create complex molecules with potential therapeutic applications, demonstrating the compound's significance in drug synthesis (Yamashita et al., 2009). Additionally, the exploration of novel fluoro-substituted benzo[b]pyran derivatives for anti-lung cancer activity presents an intriguing application of this compound in developing new anticancer drugs (Hammam et al., 2005).

Safety and Hazards

Eigenschaften

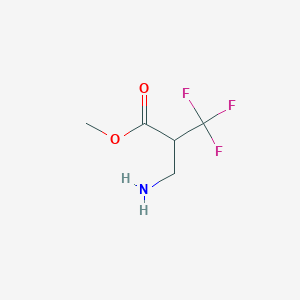

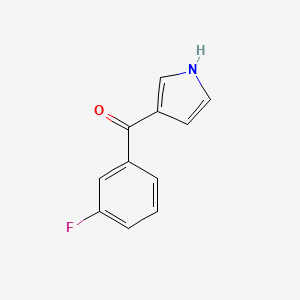

IUPAC Name |

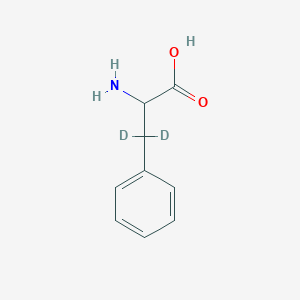

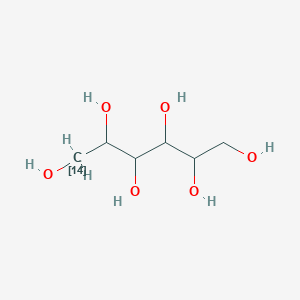

(3-fluorophenyl)-(1H-pyrrol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-10-3-1-2-8(6-10)11(14)9-4-5-13-7-9/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICLSIXTYMHPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CNC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587523 | |

| Record name | (3-Fluorophenyl)(1H-pyrrol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893612-64-1 | |

| Record name | (3-Fluorophenyl)(1H-pyrrol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

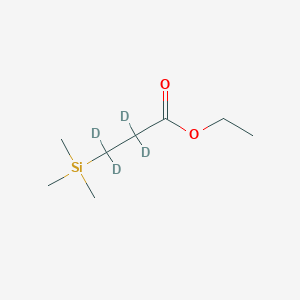

![1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene](/img/structure/B1612495.png)